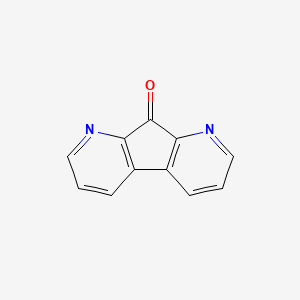

1,8-Diazafluoren-9-one

Description

BenchChem offers high-quality 1,8-Diazafluoren-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Diazafluoren-9-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O/c14-11-9-7(3-1-5-12-9)8-4-2-6-13-10(8)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSUVSBKUIWVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C3=C2C=CC=N3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352406 | |

| Record name | 9H-Cyclopenta[1,2-b:4,3-b']dipyridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54078-29-4 | |

| Record name | 9H-Cyclopenta[1,2-b:4,3-b′]dipyridin-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54078-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Diazafluoren-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054078294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Cyclopenta[1,2-b:4,3-b']dipyridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-DIAZAFLUOREN-9-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3B9KD3X5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,8-Diazafluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,8-Diazafluoren-9-one (DFO), a heterocyclic ketone of significant interest in medicinal chemistry and forensic science. This document details the multi-step synthesis of DFO, including experimental protocols, and presents a summary of its key characterization data.

Introduction

1,8-Diazafluoren-9-one, also known as DFO, is a tricyclic aromatic compound with the chemical formula C₁₁H₆N₂O. First synthesized in 1950, DFO has gained prominence primarily for its application in forensic science as a highly sensitive reagent for the detection of latent fingerprints on porous surfaces.[1][2][3] Its ability to react with amino acids present in fingerprint residues to form a highly fluorescent product makes it a valuable tool for criminal investigations.[4] Beyond its forensic applications, the unique photophysical properties and rigid, planar structure of DFO make it an attractive scaffold for the design of novel therapeutic agents and advanced materials.

This guide outlines a common and challenging synthetic route to DFO, which typically involves a three-step process commencing with the construction of a substituted 4,7-phenanthroline (B189438) core, followed by oxidation and a final rearrangement to yield the target molecule.

Synthesis of 1,8-Diazafluoren-9-one

The synthesis of 1,8-Diazafluoren-9-one is a multi-step process that generally proceeds through the formation of a phenanthroline intermediate, followed by oxidation and rearrangement. The overall synthetic pathway is depicted below.

Caption: Overall synthetic scheme for 1,8-Diazafluoren-9-one.

Experimental Protocols

Step 1: Synthesis of 4,7-Phenanthroline (via Skraup Reaction)

The Skraup reaction is a classic method for synthesizing quinolines and their derivatives. In this step, a double Skraup reaction is employed to construct the 4,7-phenanthroline ring system from p-phenylenediamine and glycerol.

-

Materials:

-

p-Phenylenediamine

-

Glycerol

-

Concentrated Sulfuric Acid

-

Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iron(III) sulfate)

-

Ferrous sulfate (B86663) (optional, to moderate the reaction)

-

-

Procedure (General):

-

In a fume hood, cautiously add concentrated sulfuric acid to a reaction vessel equipped with a reflux condenser and mechanical stirrer.

-

Add ferrous sulfate (if used) to the sulfuric acid and stir to dissolve.

-

Slowly add p-phenylenediamine to the mixture with continuous stirring.

-

Gradually add glycerol to the reaction mixture. The reaction is highly exothermic and should be controlled by external cooling if necessary.

-

Add the oxidizing agent portion-wise to the heated mixture.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a concentrated base (e.g., sodium hydroxide) until the product precipitates.

-

Filter the crude product, wash with water, and dry.

-

Purify the crude 4,7-phenanthroline by recrystallization or column chromatography.

-

Step 2: Oxidation of 4,7-Phenanthroline to 4,7-Phenanthroline-5,6-dione

The synthesized 4,7-phenanthroline is then oxidized to the corresponding 5,6-dione. This is a critical step, as the dione (B5365651) is the direct precursor to the final product.

-

Materials:

-

4,7-Phenanthroline

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

-

Procedure:

-

In a fume hood, dissolve 4,7-phenanthroline in concentrated sulfuric acid in a reaction vessel cooled in an ice bath.

-

Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonia (B1221849) solution) to precipitate the product.

-

Filter the yellow precipitate of 4,7-phenanthroline-5,6-dione, wash thoroughly with water, and dry.

-

Step 3: Rearrangement of 4,7-Phenanthroline-5,6-dione to 1,8-Diazafluoren-9-one

The final step involves a benzilic acid-type rearrangement of the α-diketone, 4,7-phenanthroline-5,6-dione, in the presence of a strong base to yield 1,8-diazafluoren-9-one.

-

Materials:

-

4,7-Phenanthroline-5,6-dione

-

10% Sodium Hydroxide solution

-

Concentrated Hydrochloric Acid

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

Dissolve 4,7-phenanthroline-5,6-dione in a 10% aqueous solution of sodium hydroxide.

-

Heat the solution in a water bath at 70-80 °C with stirring for approximately 2 hours.

-

Cool the reaction mixture in an ice bath and acidify to pH 4-5 with concentrated hydrochloric acid, ensuring the temperature remains below 20 °C.

-

Filter off the precipitated side-product, 5,6-dihydroxy-4,7-phenanthroline.

-

Extract the filtrate with chloroform (5 x 50 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield crude 1,8-diazafluoren-9-one.

-

The product can be further purified by recrystallization.

-

Characterization of 1,8-Diazafluoren-9-one

The identity and purity of the synthesized 1,8-Diazafluoren-9-one can be confirmed by a variety of analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆N₂O | [3] |

| Molar Mass | 182.18 g/mol | [3] |

| Appearance | Yellow powder | [3] |

| Melting Point | 229-233 °C | [3] |

| Solubility | Soluble in acetic acid |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 1,8-Diazafluoren-9-one is expected to show signals in the aromatic region corresponding to the six protons on the pyridine (B92270) rings. Due to the symmetry of the molecule, a specific pattern of doublets and triplets is anticipated.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms in the molecule. The carbonyl carbon is expected to appear at a characteristic downfield shift.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of DFO is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1700-1750 cm⁻¹. Other significant peaks will be present in the aromatic C-H and C=C/C=N stretching regions.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of 1,8-Diazafluoren-9-one. The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 182.

3.2.4. Fluorescence Spectroscopy

1,8-Diazafluoren-9-one exhibits characteristic fluorescence properties, which are fundamental to its application in fingerprint detection.

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum (λex) | ~470 | [4] |

| Emission Maximum (λem) | ~570 | [4] |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Caption: Workflow for the synthesis and characterization of DFO.

Conclusion

The synthesis of 1,8-Diazafluoren-9-one is a challenging yet rewarding process that provides access to a molecule with significant applications. This guide has provided a detailed overview of a common synthetic route and the key characterization techniques required to confirm the identity and purity of the final product. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for applications in drug discovery, materials science, and forensic analysis. Further optimization of the synthetic steps, particularly the initial Skraup reaction which is known for its often harsh conditions and variable yields, remains an area of active research interest.

References

Spectroscopic Properties of 1,8-Diazafluoren-9-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diazafluoren-9-one (DFO) is a heterocyclic aromatic ketone of significant interest, primarily recognized for its application in forensic science as a highly sensitive reagent for the detection of latent fingerprints on porous surfaces. Its utility stems from its reaction with amino acids present in fingerprint residues to form intensely fluorescent products. Understanding the spectroscopic properties of DFO is crucial for optimizing its existing applications and exploring its potential in other fields, such as medicinal chemistry and materials science, where its unique photophysical characteristics may be leveraged. This technical guide provides a comprehensive overview of the spectroscopic properties of 1,8-Diazafluoren-9-one, complete with experimental protocols and a visual representation of the analytical workflow.

Core Spectroscopic Data

The spectroscopic characterization of 1,8-Diazafluoren-9-one provides a fundamental understanding of its electronic structure and molecular vibrations. The key data are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆N₂O | [1] |

| Molar Mass | 182.18 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Melting Point | 229–233 °C | [2] |

UV-Visible Absorption and Fluorescence Data

1,8-Diazafluoren-9-one exhibits characteristic absorption in the UV-visible region and strong fluorescence, which is central to its primary application. The photophysical properties are highly dependent on the solvent environment and the aggregation state of the molecules.[3][4]

| Parameter | Wavelength (nm) | Solvent/Conditions | Reference |

| Absorption Maximum (λmax) | ~470 | Ethanol | [5] |

| Excitation Maximum (λex) | ~470 | Ethanol | [5] |

| Emission Maximum (λem) | ~570 | Ethanol | [2][5] |

| Emission Maximum (λem) | ~585 | Reaction product with glycine | [6] |

Note: The fluorescence of DFO is significantly enhanced upon forming aggregates in polar solvents like ethanol.[3][4] The reaction of DFO with amino acids, such as glycine, leads to a product with a distinct emission maximum.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Expected ¹H NMR (Proton) Signals: The spectrum would be expected to show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the six protons on the two pyridine (B92270) rings. The symmetry of the molecule would influence the number and multiplicity of the signals.

Expected ¹³C NMR (Carbon) Signals: The spectrum would display signals for the eleven carbon atoms. The carbonyl carbon (C=O) would appear significantly downfield (typically >180 ppm). The remaining ten carbons of the aromatic rings would resonate in the aromatic region (typically 120-160 ppm).

Infrared (IR) Spectroscopy Data

A detailed, peak-assigned IR spectrum for 1,8-Diazafluoren-9-one is not available in the searched literature. However, the characteristic absorption bands can be predicted based on its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1700 - 1725 | Strong |

| C=N (in aromatic ring) | 1640 - 1540 | Medium to Strong |

| C=C (in aromatic ring) | 1600 - 1450 | Medium to Strong |

| C-H (aromatic) | 3000 - 3100 | Medium to Weak |

Mass Spectrometry Data

While a specific mass spectrum for 1,8-Diazafluoren-9-one is not provided in the search results, the molecular ion peak and potential fragmentation patterns can be predicted.

| Parameter | Expected Value/Observation |

| Molecular Ion Peak (M⁺) | m/z = 182.18 |

| Fragmentation | Loss of CO (m/z = 154), fragmentation of the pyridine rings. |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of 1,8-Diazafluoren-9-one.

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of 1,8-Diazafluoren-9-one.

Materials:

-

1,8-Diazafluoren-9-one

-

Spectroscopic grade ethanol

-

Quartz cuvettes (1 cm path length)

-

UV-Visible Spectrophotometer

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare a stock solution of 1,8-Diazafluoren-9-one in ethanol. From the stock solution, prepare a series of dilutions to the desired concentrations for analysis.

-

UV-Visible Spectroscopy:

-

Record a baseline spectrum using a quartz cuvette filled with ethanol.

-

Record the absorption spectrum of the DFO solution from 200 to 800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength of the fluorometer to the determined λmax from the UV-Vis spectrum (approximately 470 nm).

-

Record the emission spectrum over a suitable wavelength range (e.g., 480-700 nm).

-

Identify the wavelength of maximum emission (λem).

-

To obtain an excitation spectrum, set the emission monochromator to the determined λem and scan a range of excitation wavelengths.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

1,8-Diazafluoren-9-one

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

NMR Spectrometer

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of 1,8-Diazafluoren-9-one in a suitable deuterated solvent. DFO is soluble in acetic acid, which suggests that polar aprotic deuterated solvents like DMSO-d₆ would be a good choice.[2]

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the protons in the molecule.

-

-

¹³C NMR Spectroscopy:

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Analyze the chemical shifts to assign the signals to the carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1,8-Diazafluoren-9-one.

Materials:

-

1,8-Diazafluoren-9-one

-

Spectroscopic grade Potassium Bromide (KBr)

-

Agate mortar and pestle

-

Pellet press

-

FTIR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 1,8-Diazafluoren-9-one.

Materials:

-

1,8-Diazafluoren-9-one

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation: Prepare a dilute solution of 1,8-Diazafluoren-9-one in a suitable solvent.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Acquire the mass spectrum over an appropriate m/z range.

-

Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to gain structural information.

-

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the spectroscopic characterization of 1,8-Diazafluoren-9-one and a conceptual representation of its application in fluorescence-based detection.

Caption: Experimental workflow for spectroscopic characterization.

References

- 1. 1,8-Diazafluoren-9-one - Wikipedia [en.wikipedia.org]

- 2. 1,8-Diazafluoren-9-one 54078-29-4 [sigmaaldrich.com]

- 3. Spectroscopic evidence of fluorescence by 1,8-diazafluoren-9-one aggregates-A prospective new ultrasensitive method for fingerprint trace detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectroscopic evidence of fluorescence by 1,8‐diazafluoren‐9‐one aggregates—A prospective new ultrasensitive method for fingerprint trace detection | Semantic Scholar [semanticscholar.org]

- 5. dl.astm.org [dl.astm.org]

- 6. mdpi.com [mdpi.com]

- 7. azom.com [azom.com]

- 8. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

A Technical Guide to the Photophysical and Photochemical Properties of Deferoxamine (DFO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deferoxamine (B1203445) (DFO), a hexadentate siderophore, is a clinically established iron chelator used in the management of iron overload disorders. Beyond its primary therapeutic application, DFO exhibits a range of photophysical and photochemical properties that are of significant interest in biomedical research and drug development. This technical guide provides an in-depth exploration of these properties, focusing on its ultraviolet-visible (UV-Vis) absorption characteristics, its role as an indirect photosensitizer, and its complex interplay with reactive oxygen species (ROS). Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate further research and application in areas such as photodynamic therapy and the modulation of cellular responses to oxidative stress.

Photophysical Properties

The photophysical behavior of Deferoxamine is dominated by its strong absorption in the ultraviolet spectrum. In its unbound state, DFO does not exhibit significant fluorescence, making absorption spectroscopy the primary method for its direct photophysical characterization.

UV-Vis Absorption

DFO in its free, uncomplexed form, typically exhibits a maximum absorption (λmax) in the UV region. Upon chelation with ferric iron (Fe³⁺), a highly stable complex known as ferrioxamine is formed. This complex is characterized by an intense red-orange color, a result of a strong charge-transfer band in the visible spectrum.[1] This distinct spectral shift upon iron binding is a cornerstone of colorimetric assays for iron detection.

| Compound | λmax (nm) | Appearance | Reference |

| Deferoxamine (DFO) | ~252 | Colorless | [2] |

| Ferrioxamine (DFO-Fe³⁺ Complex) | ~430 - 468 | Intense Red-Orange | [2][3] |

Photochemical Properties

The photochemical activities of DFO are primarily indirect, stemming from its profound influence on cellular iron metabolism. These activities include the induction of photosensitivity through the accumulation of endogenous photosensitizers and a dual role in the modulation of reactive oxygen species.

Indirect Photosensitization

DFO can function as an indirect photosensitizer by disrupting the heme biosynthesis pathway. By chelating intracellular iron, DFO inhibits the enzyme ferrochelatase, which is responsible for inserting iron into protoporphyrin IX to form heme. This enzymatic blockade leads to the accumulation of protoporphyrin IX, a potent endogenous photosensitizer.[2] Upon exposure to light, particularly in the blue region of the spectrum (400-460 nm), protoporphyrin IX can generate cytotoxic reactive oxygen species, leading to photodynamic cell inactivation.[2] This property is being explored for photodynamic therapy applications in oncology.

Modulation of Reactive Oxygen Species (ROS)

DFO exhibits a complex and context-dependent relationship with ROS. Its primary role is that of an antioxidant by chelating free iron, thereby preventing the iron-catalyzed Fenton and Haber-Weiss reactions, which are major sources of highly reactive hydroxyl radicals.[4][5] This antioxidant property is beneficial in conditions of oxidative stress, such as ischemia-reperfusion injury.[5]

Conversely, under specific conditions, the DFO-Fe²⁺ complex itself can participate in the generation of ROS, including hydrogen peroxide and hydroxyl radicals.[6] Furthermore, aged or degraded DFO solutions may lead to the formation of a ferrioxamine complex that can autoreduce Fe³⁺ to Fe²⁺, which can then drive Fenton chemistry.[7] In certain cancer cell lines, DFO has been observed to increase intracellular ROS levels, which in turn can promote cell migration through the activation of specific signaling pathways.[8][9]

Experimental Protocols

UV-Vis Absorption Spectroscopy of DFO and Ferrioxamine

This protocol outlines the determination of the absorption spectra of DFO and its iron complex, ferrioxamine.

Materials:

-

Deferoxamine mesylate salt

-

Ferric chloride (FeCl₃) or Ferric nitrate (B79036) (Fe(NO₃)₃)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mM stock solution of DFO in PBS.

-

Prepare a 1 mM stock solution of a ferric salt (e.g., FeCl₃) in deionized water.

-

-

DFO Spectrum:

-

Dilute the DFO stock solution in PBS to a final concentration of 100 µM.

-

Use PBS as a blank to zero the spectrophotometer.

-

Measure the absorbance spectrum of the DFO solution from 200 nm to 800 nm.

-

-

Ferrioxamine Spectrum:

-

To a solution of 100 µM DFO in PBS, add an equimolar amount (100 µM) of the ferric salt stock solution.

-

Allow the solution to incubate at room temperature for 10-15 minutes for complete complex formation, which is visually indicated by the appearance of a stable red-orange color.

-

Use PBS as a blank to zero the spectrophotometer.

-

Measure the absorbance spectrum of the resulting ferrioxamine solution from 200 nm to 800 nm.

-

-

Data Analysis:

-

Identify the λmax for both DFO and ferrioxamine.

-

To determine the molar absorptivity (ε), measure the absorbance of a series of known concentrations and apply the Beer-Lambert law (A = εcl), where A is absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Assessment of DFO-Induced Photosensitization

This protocol provides a general method to evaluate the indirect photosensitizing effect of DFO in a cell culture model.

Materials:

-

Cancer cell line (e.g., WiDr, K562)

-

Cell culture medium and supplements

-

Deferoxamine mesylate

-

Light source with a defined wavelength range (e.g., 400-460 nm)

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

Fluorescence microscope or plate reader for porphyrin detection (Excitation: ~405 nm, Emission: ~635 nm)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

DFO Incubation: Treat the cells with varying concentrations of DFO (e.g., 0.1-1 mM) in fresh culture medium. Include an untreated control group. Incubate for 24-48 hours to allow for porphyrin accumulation.

-

Porphyrin Fluorescence Measurement (Optional):

-

Wash the cells with PBS.

-

Measure the intracellular protoporphyrin IX fluorescence using a fluorescence microscope or a plate reader.

-

-

Irradiation:

-

Replace the medium with fresh, phenol (B47542) red-free medium.

-

Expose the cells to a light source (e.g., 400-460 nm) for a defined period (e.g., 20-30 minutes). Keep a set of DFO-treated, non-irradiated plates as a "dark toxicity" control.

-

-

Post-Irradiation Incubation: Return the plates to the incubator for 24 hours.

-

Cell Viability Assessment:

-

Perform a cell viability assay according to the manufacturer's instructions.

-

Compare the viability of irradiated, DFO-treated cells to non-irradiated DFO-treated cells and irradiated, untreated cells.

-

-

Data Analysis:

-

Calculate the percentage of cell death due to the photodynamic effect.

-

Correlate the level of photosensitization with the DFO concentration and the measured porphyrin fluorescence.

-

Signaling Pathways Modulated by Deferoxamine

DFO's ability to chelate iron has profound effects on several key signaling pathways, many of which are related to oxidative stress, angiogenesis, and cell survival.

DFO-Induced Photosensitization via Heme Synthesis Pathway

As previously described, DFO's chelation of iron inhibits ferrochelatase, leading to the accumulation of the photosensitizer protoporphyrin IX.

HIF-1α Stabilization Pathway

DFO is a well-known hypoxia-mimetic agent. It stabilizes the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) by inhibiting iron-dependent Prolyl Hydroxylase Domain (PHD) enzymes. Under normal oxygen levels (normoxia), PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. By chelating the iron cofactor essential for PHD activity, DFO prevents this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate target genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[4]

Modulation of Ferroptosis

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. DFO is a potent inhibitor of ferroptosis. By sequestering labile iron, DFO prevents the generation of lipid ROS through Fenton-like chemistry and the activity of iron-containing enzymes like lipoxygenases. This inhibition of lipid peroxidation protects cell membranes from damage and prevents ferroptotic cell death.[10]

Conclusion

Deferoxamine, while primarily known as an iron chelator, possesses significant and complex photochemical properties. Its utility extends beyond iron overload to potential applications in photodynamic therapy and the modulation of cellular responses to oxidative stress. The indirect nature of its photochemical activity, mediated by its profound effects on iron metabolism, opens up multiple avenues for therapeutic intervention. A thorough understanding of its absorption characteristics, its ability to induce photosensitization, and its dual role in ROS modulation is critical for harnessing its full potential in drug development and clinical applications. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to explore and exploit the multifaceted photochemical and photophysical properties of Deferoxamine.

References

- 1. Abstract 170: Deferoxamine Treatment Decreases Levels Of Reactive Oxygen Species And Cellular Apoptosis In Irradiated Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deferoxamine photosensitizes cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]

- 5. Unlocking the potential of deferoxamine: a systematic review on its efficacy and safety in alleviating myocardial ischemia-reperfusion injury in adult patients following cardiopulmonary bypass compared to standard care - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxygen-based free radical generation by ferrous ions and deferoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ferrous ion formation by ferrioxamine prepared from aged desferrioxamine: a potential prooxidant property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deferoxamine Enhanced Mitochondrial Iron Accumulation and Promoted Cell Migration in Triple-Negative MDA-MB-231 Breast Cancer Cells Via a ROS-Dependent Mechanism [mdpi.com]

- 9. Deferoxamine Enhanced Mitochondrial Iron Accumulation and Promoted Cell Migration in Triple-Negative MDA-MB-231 Breast Cancer Cells Via a ROS-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deferoxamine attenuates visual impairment in retinal ischemia‒reperfusion via inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reaction of 1,8-Diazafluoren-9-one with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diazafluoren-9-one, commonly known as DFO, is a crucial reagent in forensic science, prized for its ability to react with amino acids to produce a highly fluorescent product. This reaction is the cornerstone of a sensitive method for detecting latent fingerprints on porous surfaces. Beyond forensics, the unique chemistry of the DFO-amino acid reaction presents opportunities in various scientific and drug development contexts where the detection and labeling of amino acids are critical. This technical guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers and professionals in leveraging this powerful chemical reaction.

Core Reaction Mechanism

The reaction between 1,8-diazafluoren-9-one and α-amino acids is analogous to the well-known ninhydrin (B49086) reaction. The process culminates in the formation of a brightly fluorescent product, which is a key advantage of DFO over ninhydrin. The mechanism can be delineated into several key stages:

-

Hemiketal Formation: The reaction is initiated by the interaction of DFO with a protic solvent, typically methanol, to form a hemiketal intermediate.[1][2] This step is crucial as the hemiketal is a more reactive species than DFO itself.[1][2]

-

Reaction with the Amino Acid: The amino group of an α-amino acid performs a nucleophilic attack on the hemiketal. This is followed by the loss of a water molecule to form a Schiff base.

-

Decarboxylation: The Schiff base intermediate undergoes decarboxylation, releasing carbon dioxide and forming a new intermediate.

-

Hydrolysis and Second DFO Reaction: The subsequent intermediate is hydrolyzed to yield an amine. This amine then reacts with a second molecule of DFO to form the final, highly conjugated and fluorescent product, 9-(1,8-diazafluoren-9-ylidene)amino-1,8-diazafluorenone.[3]

The overall reaction is sensitive to environmental conditions, with heat being a critical factor in driving the reaction to completion.

Quantitative Data

The efficiency and characteristics of the DFO-amino acid reaction are influenced by various factors. The following tables summarize key quantitative data gathered from various studies.

Table 1: Spectroscopic Properties of DFO-Amino Acid Adducts

| Amino Acid Adduct | Excitation Maximum (λex) | Emission Maximum (λem) | Reference(s) |

| DFO-Glycine | ~470 nm | ~570-585 nm | [1] |

| DFO-Alanine | Not Specified | Not Specified | |

| General DFO Adducts | 470 nm, 515-550 nm | ~570 nm | [1] |

Table 2: Recommended Reaction Conditions for Latent Fingerprint Development

| Parameter | Recommended Condition | Notes | Reference(s) |

| Temperature | 100°C | Heating is essential for the reaction to proceed at a practical rate. | [4] |

| Humidity | Low | High humidity can interfere with the reaction. | [5] |

| Solvent System | Methanol, Acetic Acid, and a carrier solvent (e.g., HFE7100 or Petroleum Ether) | Methanol is crucial for the formation of the reactive hemiketal. Acetic acid can act as a catalyst. | [4] |

| DFO Concentration | 0.25 - 0.5 g per 1 liter of working solution | Higher concentrations do not necessarily lead to better results and can increase background fluorescence. | [4] |

Experimental Protocols

Protocol 1: General Procedure for Latent Fingerprint Development on Porous Surfaces

This protocol outlines the standard method used in forensic laboratories for the development of latent fingerprints on items such as paper and cardboard.

Materials:

-

DFO working solution (e.g., 0.25 g DFO, 30 mL methanol, 20 mL acetic acid, diluted to 1 L with HFE7100)[4]

-

Item with latent fingerprints (porous surface)

-

Fume hood

-

Oven or heat press

-

Forensic light source (capable of excitation at ~470-550 nm)

-

Orange or red barrier filters/goggles

-

Camera for documentation

Procedure:

-

Preparation: Prepare the DFO working solution in a fume hood. Ensure the item to be processed is dry.

-

Application: The DFO solution can be applied by dipping, spraying, or brushing.

-

Dipping: Immerse the item in the DFO solution for approximately 10-20 seconds. Allow the item to air dry briefly and then re-immerse for a second time.

-

Spraying: Evenly spray the surface of the item with the DFO solution.

-

-

Drying: Allow the item to air dry completely within the fume hood.

-

Heating: Heat the treated item in an oven at 100°C for 10-20 minutes. Alternatively, a heat press can be used at a higher temperature for a shorter duration.

-

Visualization: Examine the item under a forensic light source with an excitation wavelength in the blue-green region (approximately 470-550 nm). View the fluorescence through an orange or red barrier filter.

-

Documentation: Photograph any developed fingerprints using the appropriate filter.

Protocol 2: Laboratory Synthesis and Purification of a DFO-Amino Acid Adduct (Conceptual)

This protocol provides a conceptual framework for the synthesis and purification of a DFO-amino acid adduct for research purposes. Note: Specific quantities and purification parameters may require optimization.

Materials:

-

1,8-Diazafluoren-9-one (DFO)

-

α-Amino acid (e.g., glycine (B1666218) or L-alanine)

-

Anhydrous methanol

-

Glacial acetic acid

-

Reaction vessel with reflux condenser

-

Magnetic stirrer and heat source

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., dichloromethane/methanol gradient)

-

Spectroscopic instruments for characterization (NMR, Mass Spectrometry, Fluorometer)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve DFO in anhydrous methanol. Add a molar excess of the chosen amino acid. A catalytic amount of glacial acetic acid can be added.

-

Reaction: Heat the mixture to reflux with stirring for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography. Elute with a suitable solvent gradient to separate the desired adduct from unreacted starting materials and byproducts.

-

Characterization: Characterize the purified product using:

-

NMR Spectroscopy: To confirm the chemical structure of the adduct.

-

Mass Spectrometry: To determine the molecular weight of the product.

-

Fluorometry: To measure the excitation and emission spectra and determine the fluorescence quantum yield.

-

Visualizations

Reaction Mechanism Pathway

Caption: Reaction pathway of DFO with an amino acid.

Forensic Workflow for Latent Fingerprint Analysis

Caption: Workflow for DFO in forensic analysis.

Conclusion

The reaction of 1,8-diazafluoren-9-one with amino acids is a robust and highly sensitive method for their detection and visualization. This guide provides the foundational knowledge, quantitative data, and procedural outlines necessary for researchers and professionals to effectively utilize this reaction in their respective fields. From the well-established application in forensic science to potential uses in biochemistry and drug development, the principles and protocols detailed herein serve as a valuable resource for innovation and application.

References

The Discovery and Forensic Application of 1,8-Diazafluoren-9-one: A Technical Guide

An in-depth exploration of the synthesis, reaction mechanism, and forensic application of 1,8-Diazafluoren-9-one (DFO), a key reagent in the visualization of latent fingerprints.

Introduction

1,8-Diazafluoren-9-one, commonly known by the acronym DFO, is a heterocyclic ketone that has become an indispensable tool in forensic science. First synthesized in the mid-20th century, its unique reactivity with amino acids, the building blocks of proteins, was later harnessed for the development of latent fingerprints on porous surfaces. This technical guide provides a comprehensive overview of the history, synthesis, and application of DFO for researchers, scientists, and drug development professionals.

Historical Overview

The journey of 1,8-Diazafluoren-9-one began in 1950 when it was first synthesized by J. Druey and P. Schmidt.[1] For several decades, it remained a compound of academic interest. Its pivotal role in forensic science was not recognized until 1990, when C. Anthony Pounds, Ronald Grigg, and Theeravat Mongkolaussavaratana published a preliminary evaluation of DFO for the fluorescent detection of latent fingerprints on paper.[2] This study marked a significant advancement in fingerprint detection, as DFO was found to react with amino acids in fingerprint residues to produce a pale pink or red product that exhibits strong fluorescence under specific light conditions, making previously invisible prints detectable.

Synthesis of 1,8-Diazafluoren-9-one

The synthetic routes to 1,8-Diazafluoren-9-one have evolved since its initial discovery, with efforts focused on improving yields and simplifying procedures. Early methods were noted to produce low yields of the final product.

Initial Synthesis by Druey and Schmidt (1950)

Improved Three-Step Synthesis

Later studies focused on a more efficient three-step synthesis. This process typically involves:

-

Skraup Synthesis: The formation of a phenanthroline derivative.

-

Oxidation: The conversion of the phenanthroline to a quinone.

-

Rearrangement: The final step to yield 1,8-Diazafluoren-9-one.

One documented pathway involves the oxidation of 1,10-phenanthroline (B135089) to produce 4,5-diazafluoren-9-one (B35911) (dafone), followed by a Wolf-Kishner reduction to generate 4,5-diazafluorene (B6599424) (daf).[3]

Quantitative Data

A summary of the key quantitative data for 1,8-Diazafluoren-9-one is presented in the table below. This data is crucial for the characterization and quality control of the compound in research and forensic applications.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆N₂O | |

| Molar Mass | 182.18 g/mol | |

| Melting Point | 229-233 °C | |

| Appearance | Yellowish crystalline powder | |

| λmax (Absorption) | ~475 nm | |

| λmax (Emission) | ~570 nm | [4] |

Spectroscopic Data:

| Technique | Key Features |

| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm. |

| ¹³C NMR | Carbonyl carbon signal around 190 ppm, with aromatic carbons in the 120-160 ppm range. |

| Infrared (IR) | Characteristic C=O stretching vibration around 1720 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 182. |

Experimental Protocols

Synthesis of 1,8-Diazafluoren-9-one (General Improved Method)

A representative protocol for the improved three-step synthesis is outlined below. Note that specific reagents and conditions may vary between published procedures.

Step 1: Skraup Synthesis of 4,7-phenanthroline (B189438)

-

Combine o-phenylenediamine (B120857) with glycerol, sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate).

-

Heat the mixture under reflux for several hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purify the 4,7-phenanthroline by recrystallization or chromatography.

Step 2: Oxidation to 4,7-phenanthroline-5,6-dione

-

Dissolve the 4,7-phenanthroline in a suitable solvent (e.g., sulfuric acid).

-

Add an oxidizing agent (e.g., potassium dichromate or nitric acid) portion-wise while maintaining a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Pour the reaction mixture onto ice to precipitate the dione.

-

Collect and purify the product.

Step 3: Rearrangement to 1,8-Diazafluoren-9-one

-

Treat the 4,7-phenanthroline-5,6-dione with a base (e.g., aqueous sodium hydroxide (B78521) or potassium hydroxide).

-

Heat the mixture to induce the benzilic acid-type rearrangement.

-

Acidify the reaction mixture to precipitate the crude 1,8-Diazafluoren-9-one.

-

Purify the final product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid).

Latent Fingerprint Development with DFO

Materials:

-

DFO stock solution (e.g., 0.5 g DFO in a mixture of methanol (B129727) and acetic acid).[5]

-

DFO working solution (diluted stock solution in a carrier solvent like HFE7100 or petroleum ether).[5]

-

Porous evidence (e.g., paper, cardboard).

-

Heating device (e.g., oven or heat press) capable of maintaining 100-110°C.[6]

-

Forensic light source with excitation around 530 nm (blue-green light).[5][6]

Procedure:

-

Preparation: Prepare the DFO working solution from the stock solution.

-

Application: Apply the DFO working solution to the porous surface by spraying, dipping, or brushing in a well-ventilated fume hood.[6]

-

Drying: Allow the treated item to air dry completely.

-

Heating: Heat the item at approximately 100°C for 10-20 minutes to accelerate the reaction between DFO and the amino acids.[6]

-

Visualization: Examine the item in a darkened room using a forensic light source emitting light in the blue-green region (approximately 530 nm).[5][6]

-

Observation: View the item through an orange or red filter to visualize the fluorescent fingerprint ridges.

-

Photography: Photograph any developed prints using appropriate camera filters for documentation.

Reaction Mechanism: DFO and Amino Acids

The reaction between DFO and amino acids is the cornerstone of its application in fingerprint detection. The currently accepted mechanism proceeds through several key steps:

-

Hemiketal Formation: In the presence of a protic solvent like methanol (often a component of the DFO solution), the ketone group of DFO reacts to form a more reactive hemiketal intermediate.[7]

-

Schiff Base Formation: The amino group of an amino acid attacks the electrophilic carbon of the hemiketal, leading to the formation of a Schiff base after the elimination of water.

-

Decarboxylation: The Schiff base undergoes decarboxylation, releasing carbon dioxide.

-

Hydrolysis: The resulting intermediate is hydrolyzed to form an amine and an aldehyde.

-

Second DFO Reaction: The newly formed amine then reacts with a second molecule of DFO to produce the final, highly fluorescent product.

Visualizations

Caption: Generalized workflow for the three-step synthesis of 1,8-Diazafluoren-9-one.

Caption: Experimental workflow for the development of latent fingerprints using DFO.

Caption: Simplified reaction pathway of DFO with an amino acid.

Conclusion

Since its serendipitous introduction into the field of forensic science, 1,8-Diazafluoren-9-one has proven to be a robust and highly effective reagent for the visualization of latent fingerprints on porous surfaces. Its ability to produce highly fluorescent products upon reaction with amino acids offers a significant advantage in sensitivity and contrast over older, colorimetric methods. Ongoing research continues to refine DFO formulations and application techniques, ensuring its continued importance in criminal investigations. This guide has provided a detailed overview of the discovery, synthesis, and application of this critical forensic tool, offering valuable insights for both seasoned researchers and those new to the field.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. archives.fbi.gov [archives.fbi.gov]

- 3. 4,5-Diazafluorene and 9,9’-Dimethyl-4,5-Diazafluorene as Ligands Supporting Redox-Active Mn and Ru Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bvda.com [bvda.com]

- 6. DFO – Visualization of fingerprints – EVISCAN [eviscan.com]

- 7. Study of the reaction mechanism of 1,8-diazafluoren-9-one with the amino acid, L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,8-Diazafluoren-9-one (DFO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Diazafluoren-9-one, commonly known as DFO, is a tricyclic aromatic ketone that has garnered significant attention, primarily in the field of forensic science. Its remarkable ability to react with amino acids to produce a highly fluorescent product has made it an invaluable tool for the detection of latent fingerprints on porous surfaces. This technical guide provides a comprehensive overview of the chemical and physical properties of DFO, detailed experimental protocols for its synthesis and application, and an exploration of its reactivity. The information presented herein is intended to serve as a valuable resource for researchers and professionals in forensic science, analytical chemistry, and materials science.

Chemical and Physical Properties

1,8-Diazafluoren-9-one is a stable, yellow to orange crystalline powder. Its core structure consists of a five-membered ring fused with two pyridine (B92270) rings. This unique arrangement of nitrogen atoms within the aromatic system is crucial to its chemical reactivity and fluorescent properties. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 1,8-Diazafluoren-9-one

| Property | Value | Reference(s) |

| IUPAC Name | 9H-Cyclopenta[1,2-b:4,3-b']dipyridin-9-one | [1] |

| Synonyms | DFO, 1,8-Diaza-9-fluorenone | [2] |

| CAS Number | 54078-29-4 | [1] |

| Molecular Formula | C₁₁H₆N₂O | [1] |

| Molecular Weight | 182.18 g/mol | |

| Appearance | Yellow to orange crystalline powder | |

| Melting Point | 229-233 °C | |

| Solubility | Acetic acid: 10 mg/mL (clear) | |

| Insoluble in water | [2] | |

| Fluorescence | Excitation (λex): ~470 nm | [3][4] |

| Emission (λem): ~570 nm | [3][4] | |

| Storage | 2-8°C, protected from light | |

| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | [2] |

Spectral Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the molecule's asymmetry, distinct signals for each of the six aromatic protons are anticipated.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit signals for eleven distinct carbon atoms. The carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region (typically δ 180-200 ppm). The remaining aromatic carbons will appear in the approximate range of δ 120-160 ppm.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of 1,8-Diazafluoren-9-one would be characterized by the following key absorption bands:

-

C=O stretch: A strong absorption band is expected in the region of 1700-1730 cm⁻¹ corresponding to the carbonyl group.

-

C=N and C=C stretching: Multiple sharp absorption bands in the 1400-1650 cm⁻¹ region due to the aromatic pyridine rings.

-

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

2.3. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of approximately 182. Key fragmentation patterns would likely involve the loss of CO (m/z 154) and subsequent fragmentation of the diazafluorene ring system.

Experimental Protocols

3.1. Synthesis of 1,8-Diazafluoren-9-one

A common laboratory synthesis of 1,8-Diazafluoren-9-one involves the rearrangement of 4,7-phenanthroline-5,6-quinone.

Materials:

-

4,7-phenanthroline-5,6-quinone

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Chloroform (B151607) (CHCl₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Water bath

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 200 mL solution of 10% aqueous sodium hydroxide, add 10 g (47 mmol) of 4,7-phenanthroline-5,6-quinone.

-

Heat the mixture in a water bath at 70-80°C with continuous magnetic stirring for 2 hours.

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of 4-5, ensuring the temperature of the mixture remains below 20°C.

-

A precipitate of the side product, 5,6-dihydroxy-4,7-phenanthroline, will form. Filter off this precipitate and collect the filtrate.

-

Extract the filtrate five times with 50 mL portions of chloroform using a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the chloroform by rotary evaporation to yield the crude 1,8-diazafluoren-9-one.

-

The crude product can be further purified by recrystallization from acetone.

3.2. Protocol for Latent Fingerprint Detection

The application of DFO for the visualization of latent fingerprints on porous surfaces like paper is a well-established forensic technique.[5]

Materials:

-

DFO stock solution (e.g., 0.5 g DFO in a mixture of methanol, ethyl acetate, and acetic acid)

-

Working solution (diluted stock solution in a non-polar solvent like heptane)

-

Item with suspected latent fingerprints (e.g., paper)

-

Fume hood

-

Oven or heat press

-

Forensic light source (capable of excitation at ~470 nm)

-

Orange or red viewing goggles/filters

-

Camera with appropriate filters for photography

Procedure:

-

Preparation of DFO Solution: Prepare a stock solution of DFO in a suitable solvent mixture. A common formulation involves dissolving DFO in a mixture of methanol, ethyl acetate, and acetic acid. This stock solution is then diluted with a non-polar carrier solvent like heptane (B126788) to create the working solution.

-

Application of DFO: In a well-ventilated fume hood, apply the DFO working solution to the porous surface by spraying, dipping, or using a pipette.[6]

-

Drying: Allow the treated item to air dry completely in the fume hood.

-

Development: Heat the dried item in an oven at approximately 100°C for 10-20 minutes.[5] This heating step accelerates the reaction between DFO and the amino acids present in the fingerprint residue.

-

Visualization: Examine the treated item under a forensic light source with an excitation wavelength of approximately 470 nm.[3][4]

-

Observation and Documentation: View the developed fingerprints through an orange or red colored filter to enhance the contrast of the fluorescence. The fluorescent prints can then be photographed for documentation and analysis.[5]

Reactivity and Mechanism

The utility of 1,8-Diazafluoren-9-one in forensic science is predicated on its chemical reaction with the amino acid residues present in fingerprint sweat. The proposed mechanism involves the formation of a highly fluorescent product.

The workflow for the development of latent fingerprints using DFO is a sequential process that begins with the application of the reagent and culminates in the visualization and documentation of the fluorescent prints.

Workflow for DFO-based fingerprint detection.

Applications in Drug Development and Research

While the primary application of 1,8-Diazafluoren-9-one remains in forensic science, its inherent fluorescence and reactivity with primary amines suggest potential for broader applications. Its use as a fluorescent labeling agent for amino acids and peptides is a promising area of research.[7] In drug development, DFO derivatives could potentially be explored for their utility in bio-imaging and as fluorescent probes for biological systems. Further research is needed to fully elucidate the potential of DFO and its analogs in these fields.

Safety and Handling

1,8-Diazafluoren-9-one should be handled in a well-ventilated area, preferably a fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. DFO is a combustible solid and should be stored away from heat and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,8-Diazafluoren-9-one is a powerful and sensitive reagent for the detection of latent fingerprints on porous surfaces. Its chemical and physical properties, particularly its fluorescence upon reaction with amino acids, are well-suited for this application. The experimental protocols for its synthesis and use are well-established. While its primary role is in forensic science, the unique characteristics of DFO suggest that it may hold promise for broader applications in analytical chemistry and biomedical research.

References

- 1. 1,8-Diazafluoren-9-one - Wikipedia [en.wikipedia.org]

- 2. 1,8-Diazafluoren-9-one | 54078-29-4 [chemicalbook.com]

- 3. dl.astm.org [dl.astm.org]

- 4. The Use of 1,8-Diazafluoren-9-one (DFO) for the Fluorescent Detection of Latent Fingerprints on Paper. A Preliminary Evaluation | Semantic Scholar [semanticscholar.org]

- 5. DFO – Visualization of fingerprints – EVISCAN [eviscan.com]

- 6. caronscientific.com [caronscientific.com]

- 7. Uses of 1,8-Diazafluoren-9-one_Chemicalbook [chemicalbook.com]

Quantum-Chemical Insights into 1,8-Diazafluoren-9-one: A Technical Guide

An In-depth Exploration of the Electronic Structure, Spectroscopic Properties, and Reactivity of a Key Forensic and Photonic Molecule

This technical guide provides a comprehensive overview of the quantum-chemical calculations performed on 1,8-Diazafluoren-9-one (DFO), a molecule of significant interest in forensic science for the detection of latent fingerprints and with potential applications in optoelectronics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the theoretical methodologies and computational results that elucidate the behavior of DFO at the molecular level.

Introduction to 1,8-Diazafluoren-9-one (DFO)

1,8-Diazafluoren-9-one is a heterocyclic aromatic ketone that reacts with amino acids present in fingerprint residues to produce a highly fluorescent product, making latent prints visible under specific light sources.[1][2] Beyond its crucial role in forensics, the photophysical properties of DFO, such as its aggregation-induced emission characteristics, make it a candidate for applications in organic light-emitting diodes (OLEDs) and other photonic devices.[3] Understanding the electronic structure, spectroscopic behavior, and reactivity of DFO through quantum-chemical calculations is paramount for optimizing its existing applications and exploring new ones.

Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have proven to be invaluable tools for investigating the properties of molecules like DFO. These methods allow for the prediction of molecular geometries, electronic properties such as HOMO-LUMO energy levels, and the simulation of UV-Vis absorption spectra, providing insights that complement experimental findings.[4][5]

Computational Methodologies

A variety of quantum-chemical methods have been employed to study 1,8-Diazafluoren-9-one and its derivatives. The most common approaches involve DFT for ground-state properties and TD-DFT for excited-state properties.

Ground-State Calculations

Geometry Optimization and Vibrational Frequencies: The first step in most computational studies is to determine the equilibrium geometry of the molecule. This is typically achieved through geometry optimization calculations using a specific DFT functional and basis set. A popular choice for organic molecules is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d).[6] Following optimization, frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational spectrum of the molecule.

Electronic Structure Analysis: Once the optimized geometry is obtained, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and its ability to participate in charge transfer processes.

Excited-State Calculations

UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) is the workhorse method for calculating the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum of a molecule.[4][5] These calculations provide insights into the nature of the electronic transitions (e.g., n→π* or π→π*) and can be compared directly with experimental spectra.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from quantum-chemical calculations on 1,8-Diazafluoren-9-one. It is important to note that the specific values can vary depending on the level of theory (functional and basis set) and the solvent model used in the calculations.

| Parameter | Description | Calculated Value | Level of Theory | Reference |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Data not available in search results | B3LYP/6-31G(d) | - |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in search results | B3LYP/6-31G(d) | - |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Data not available in search results | B3LYP/6-31G(d) | - |

| Dipole Moment | Measure of the molecule's overall polarity | Data not available in search results | B3LYP/6-31G(d) | - |

Table 1: Calculated Electronic Properties of 1,8-Diazafluoren-9-one.

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Orbital Contribution | Level of Theory | Reference |

| S₀ → S₁ | Data not available in search results | Data not available in search results | HOMO → LUMO | TD-B3LYP/6-31G(d) | - |

| S₀ → S₂ | Data not available in search results | Data not available in search results | Data not available in search results | TD-B3LYP/6-31G(d) | - |

Table 2: Calculated Vertical Excitation Energies and Oscillator Strengths for 1,8-Diazafluoren-9-one.

| Vibrational Mode | Frequency (cm⁻¹) | Description | Level of Theory | Reference |

| C=O stretch | Data not available in search results | Carbonyl stretching | B3LYP/6-31G(d) | - |

| C-N stretch | Data not available in search results | Carbon-Nitrogen stretching | B3LYP/6-31G(d) | - |

Table 3: Selected Calculated Vibrational Frequencies of 1,8-Diazafluoren-9-one.

Note: The tables are structured for clarity but could not be populated with specific numerical data as the search results did not provide these explicit values for 1,8-Diazafluoren-9-one.

Experimental and Computational Protocols

General Computational Workflow

The following diagram illustrates a typical workflow for the quantum-chemical investigation of a molecule like 1,8-Diazafluoren-9-one.

Detailed Protocol for Geometry Optimization and Frequency Calculation using Gaussian

-

Input File Preparation: Create an input file (e.g., dfo_opt_freq.gjf) with the initial coordinates of the 1,8-Diazafluoren-9-one molecule. The route section should specify the desired level of theory and job type. For example:

-

Execution: Run the calculation using the Gaussian software.

-

Output Analysis: After the calculation is complete, check the output file (e.g., dfo_opt_freq.log) to ensure normal termination. Verify that the geometry optimization has converged and that there are no imaginary frequencies, confirming a true energy minimum. The optimized coordinates, energies, and vibrational frequencies can be extracted from this file.

Detailed Protocol for TD-DFT Calculation using ORCA

-

Input File Preparation: Use the optimized coordinates from the previous step to create an input file for ORCA (e.g., dfo_tddft.inp). The input should specify the TD-DFT calculation. For example:

-

Execution: Run the ORCA calculation.

-

Output Analysis: The output file will contain the calculated vertical excitation energies, oscillator strengths, and the contributions of different molecular orbitals to each electronic transition. This data can be used to plot a simulated UV-Vis spectrum.

Reaction Mechanism with Amino Acids

Quantum-chemical calculations have been employed to investigate the reaction mechanism between DFO and amino acids, which is the basis for its use in fingerprint detection. A proposed pathway involves the initial formation of a hemiketal intermediate through the reaction of DFO with an alcohol solvent (like methanol), which then reacts with the amino acid.[7]

Conclusion

Quantum-chemical calculations provide a powerful framework for understanding the fundamental properties of 1,8-Diazafluoren-9-one. Through methods like DFT and TD-DFT, it is possible to predict its geometry, electronic structure, and spectroscopic behavior with a good degree of accuracy. This theoretical understanding is crucial for optimizing its use in forensic science and for designing new DFO-based materials with tailored photophysical properties for advanced applications. While this guide outlines the key computational aspects, further research providing detailed quantitative data from these calculations would be highly beneficial to the scientific community.

References

- 1. youtube.com [youtube.com]

- 2. 1,8-Diazafluoren-9-one - Wikipedia [en.wikipedia.org]

- 3. Nonconventional 1,8-Diazafluoren-9-One Aggregates for Green Light Enhancement in Hybrid Biocompatible Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]

- 5. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. UV-Vis Spectra from ORCA - Jon Kragskow [kragskow.dev]

Synthesis of Novel 1,8-Diazafluoren-9-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,8-diazafluoren-9-one (DFO) core and its derivatives represent a class of heterocyclic compounds with significant interest in both forensic science and medicinal chemistry. Initially recognized for its utility in the detection of latent fingerprints, the unique photophysical properties and rigid, planar structure of the azafluorenone scaffold have prompted further exploration into its potential as a pharmacophore in drug discovery. This technical guide provides an in-depth overview of the synthetic methodologies for preparing 1,8-diazafluoren-9-one and its novel derivatives, alongside their biological evaluation and potential mechanisms of action.

Synthetic Strategies for the 1,8-Diazafluoren-9-one Core

The synthesis of the 1,8-diazafluoren-9-one scaffold can be primarily approached through two key routes: a multi-step synthesis commencing with a Skraup reaction, and a more direct method involving the rearrangement of a phenanthroline-dione precursor.

Three-Step Synthesis via Skraup Reaction, Oxidation, and Rearrangement

A common, albeit lengthy, pathway to 1,8-diazafluoren-9-one involves a three-step sequence starting from a substituted p-phenylenediamine. This method offers the flexibility to introduce substituents on the aromatic rings at an early stage.

Step 1: Skraup Synthesis of 6-methoxy-4,7-phenanthroline

The synthesis begins with a Skraup reaction, a classic method for quinoline (B57606) synthesis, applied here to construct the 4,7-phenanthroline (B189438) skeleton. The reaction utilizes a substituted p-phenylenediamine, such as 2-methoxy-p-phenylenediamine, which undergoes a double cyclization with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid.

Step 2: Oxidation to 4,7-phenanthroline-5,6-dione (Phanquone)

The intermediate, 6-methoxy-4,7-phenanthroline, is then oxidized to the corresponding dione (B5365651), 4,7-phenanthroline-5,6-dione, also known as phanquone. This oxidation is a critical step and can be challenging, often requiring careful control of reaction conditions.[1]

Step 3: Rearrangement to 1,8-Diazafluoren-9-one

The final step involves a rearrangement reaction of phanquone to yield the 1,8-diazafluoren-9-one core.[1] This transformation is believed to proceed via a benzilic acid-type rearrangement under basic conditions.

Experimental Protocols

Synthesis of 6-methoxy-8-nitroquinoline (B1580621) (A Skraup Reaction Example)

-

Materials: 3-Nitro-4-aminoanisole, arsenic pentoxide, glycerol, concentrated sulfuric acid.

-

Procedure: A mixture of 3-nitro-4-aminoanisole and arsenic pentoxide is prepared in glycerol. Concentrated sulfuric acid is added dropwise while maintaining the temperature at 117-119°C. After the addition, the mixture is heated for several hours. The reaction is then cooled, diluted with water, and neutralized with ammonium (B1175870) hydroxide (B78521) to precipitate the product. The crude product is purified by recrystallization.[2]

Oxidation of 1,10-Phenanthroline (B135089) to 1,10-Phenanthroline-5,6-dione

This procedure details the oxidation of the parent 1,10-phenanthroline to its dione, which is a key intermediate for the synthesis of the isomeric 4,5-diazafluoren-9-one. Similar oxidative strategies can be applied to 4,7-phenanthroline derivatives.[3][4]

-

Materials: 1,10-phenanthroline, potassium bromide, concentrated sulfuric acid, nitric acid.

-

Procedure: 1,10-phenanthroline is dissolved in a mixture of concentrated sulfuric acid and nitric acid containing potassium bromide at a low temperature. The mixture is then heated. After cooling, the reaction mixture is poured into ice water and neutralized. The product is extracted and purified.[4] A reported yield for this reaction is 86%.[4]

Benzilic Acid Rearrangement to Diazafluoren-9-one

The conversion of a phenanthroline-5,6-dione to a diazafluoren-9-one is accomplished through a benzilic acid rearrangement.

-

Materials: 4,7-phenanthroline-5,6-dione (Phanquone), aqueous sodium hydroxide.

-

Procedure: The dione is treated with an aqueous solution of a base, such as sodium hydroxide, and heated. The reaction mixture is then cooled and acidified to precipitate the diazafluoren-9-one product.

Quantitative Data

| Step | Starting Material | Product | Reagents | Conditions | Yield |

| Skraup Synthesis | 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | Glycerol, H₂SO₄, As₂O₅ | 117-123°C | 65-76%[2] |

| Oxidation | 1,10-Phenanthroline | 1,10-Phenanthroline-5,6-dione | KBr, H₂SO₄, HNO₃ | 30°C, 10h | 86%[4] |

Logical Workflow for the Three-Step Synthesis

Synthesis of Novel Azafluorenone Derivatives and Their Biological Activity

The azafluorenone scaffold is a versatile platform for the development of novel therapeutic agents. By introducing various substituents onto the core structure, it is possible to modulate the biological activity of these compounds.

Synthesis of Substituted Indeno[1,2-b]pyridin-5-ones

A series of novel azafluorenones, specifically 4-(4-fluorophenyl)-2-(4-substitutedphenyl)-5H-indeno[1,2-b]pyridin-5-ones, have been synthesized and evaluated for their cytotoxic effects.[5]

General Synthetic Procedure:

The synthesis of these derivatives typically involves a multi-component reaction. For instance, the condensation of a substituted benzaldehyde, 1,3-indandione, and an appropriate amino-functionalized precursor in the presence of a catalyst can lead to the formation of the indenopyridinone core.

Experimental Protocol: Synthesis of 4-(4-fluorophenyl)-2-(4-chlorophenyl)-5H-indeno[1,2-b]pyridin-5-one (I5)

-

Materials: 4-Fluorobenzaldehyde, 1,3-indandione, 4-chloro-benzamidine hydrochloride, and a suitable solvent and base.

-

Procedure: A mixture of the starting materials is refluxed in a suitable solvent, such as ethanol, in the presence of a base like sodium ethoxide. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and purified by recrystallization.

Quantitative Data: Cytotoxicity of Azafluorenone Derivatives [5]

| Compound | Substituent (R) | IC₅₀ (µM) on OSCC cell line |

| I5 | 4-Chlorophenyl | Data not specified, but identified as a lead compound |

| I8 | Thienyl | Data not specified, but identified as a lead compound |

Mechanism of Action and Relevant Signaling Pathways

The cytotoxic activity of novel azafluorenone derivatives suggests their potential as anticancer agents. The observed biological effects point towards the involvement of key cellular signaling pathways that regulate cell proliferation, survival, and death.

Apoptosis and Cell Cycle Arrest

Studies on substituted azafluorenones have demonstrated their ability to induce apoptosis and cause cell cycle arrest in cancer cells. For example, compound I8 , a thiophene-substituted indenopyridinone, was found to arrest the cell cycle in the S phase and induce apoptosis through the cleavage of poly(ADP-ribose) polymerase (PARP).[5] PARP cleavage is a hallmark of apoptosis, executed by caspases. This indicates that these azafluorenone derivatives can activate the apoptotic cascade.

Potential Involvement of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[6][7] Small molecule inhibitors targeting this pathway are of significant interest in oncology drug development. Given the observed cytotoxic and pro-apoptotic effects of azafluorenone derivatives, it is plausible that they may exert their anticancer activity by modulating the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to the suppression of survival signals and the activation of apoptotic cell death.

Proposed Signaling Pathway for Azafluorenone-Induced Apoptosis

Conclusion

The 1,8-diazafluoren-9-one scaffold and its derivatives offer a promising platform for the development of novel small molecules with potential therapeutic applications. The synthetic routes, while sometimes challenging, provide access to a diverse range of compounds. The demonstrated cytotoxic and pro-apoptotic activities of certain derivatives highlight their potential as anticancer agents. Further investigation into the precise molecular targets and signaling pathways modulated by these compounds is warranted to fully elucidate their therapeutic potential and guide the design of next-generation azafluorenone-based drugs. The exploration of structure-activity relationships will be crucial in optimizing the potency and selectivity of these compounds for their intended biological targets.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]